4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
Description
4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS: 588681-51-0) is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chloro-4-fluorobenzyloxy group. This compound is characterized by its reactive aldehyde (-CHO) group and halogenated benzyl moiety, which influence its physicochemical and biological properties. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules with neurochemical or antiseizure activities .
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGSTVGBZKTFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402735 | |
| Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-51-0 | |
| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588681-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde can be achieved through the reaction of 2-chloro-4-fluorobenzyl bromide with benzaldehyde in the presence of a base. The reaction typically proceeds as follows:
Reactants: 2-chloro-4-fluorobenzyl bromide and benzaldehyde.
Base: A strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: An organic solvent like dimethylformamide (DMF) or ethanol.
Conditions: The reaction mixture is heated to reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
Reduction: 4-[(2-Chloro-4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can enhance binding affinity and specificity to target molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS: 172932-10-4)
- Structural Difference : The fluorine and chlorine substituents are positioned at the 2-chloro-6-fluoro sites on the benzyl ring, compared to 2-chloro-4-fluoro in the target compound.
4-[(4-Chlorobenzyl)oxy]benzaldehyde (CAS: 59067-46-8)
Multi-Substituted Derivatives
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
- Synthesis : Prepared via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with 4-fluorobenzyl bromide, achieving a 72.8% yield in acetonitrile with K₂CO₃ as a base .
- Key Differences : Features two 4-fluorobenzyloxy groups instead of one 2-chloro-4-fluorobenzyloxy group.
- Properties : Increased molecular weight (C₂₁H₁₆F₂O₃ vs. C₁₄H₁₀ClFO₂ for the target compound) and enhanced lipophilicity due to additional aromatic rings .
Precursors and Simplified Analogs
2-Chloro-4-fluorobenzaldehyde
- Role : A precursor in synthesizing the target compound.
- Comparison : Lacks the benzyloxy bridge, resulting in lower molecular weight (C₇H₄ClFO vs. C₁₄H₁₀ClFO₂) and reduced steric complexity. Its aldehyde group is more exposed, increasing reactivity in condensation reactions .
4-(Bromomethyl)benzaldehyde
Electronic and Steric Effects
Industrial Availability
- Suppliers: Available from Santa Cruz Biotechnology (sc-284084) at $60/100 mg, indicating niche use in research .
Data Table: Key Comparative Properties
Biological Activity
4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, with the chemical formula CHClF O, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a benzaldehyde moiety substituted with a chloro and fluorobenzyl ether. Its structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological profile.
Target Enzymes and Pathways
-
Enzyme Inhibition : this compound has been shown to inhibit several enzymes, including:
- Carbonic Anhydrase : This inhibition can disrupt pH regulation and bicarbonate transport in cells, impacting cellular homeostasis.
- Histone Deacetylases (HDACs) : Inhibition of HDACs leads to altered gene expression and chromatin structure, promoting apoptosis in cancer cells.
- Cell Signaling Modulation : The compound modulates key signaling pathways that regulate cell proliferation and apoptosis, which can be beneficial in cancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be within the range of 20–40 µM, showcasing its potential as an antibacterial agent .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Studies reveal that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : It halts the progression of the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis : Mechanistic studies show activation of caspases leading to programmed cell death.
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various compounds, this compound was tested against multi-drug resistant strains. The results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth, particularly against Gram-positive bacteria .
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| This compound | 20 | 40 |
| Ceftriaxone | 0.1 | 0.4 |
Study 2: Anticancer Activity
In another study focused on its anticancer properties, the compound was administered to various cancer cell lines. The findings highlighted a significant reduction in cell viability at concentrations as low as 10 µM, with observed changes in apoptotic markers such as increased levels of cleaved PARP and caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
